molecular formula C19H15Cl2N3O4 B11989548 N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 302904-34-3

N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11989548
CAS No.: 302904-34-3
M. Wt: 420.2 g/mol
InChI Key: OZMWLLNCBKSHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a hydroxyquinoline moiety, and a carbohydrazide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid. This is followed by the reaction of 2,4-dichlorobenzoyl chloride with ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its combination of functional groups, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

302904-34-3

Molecular Formula

C19H15Cl2N3O4

Molecular Weight

420.2 g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C19H15Cl2N3O4/c1-2-24-14-6-4-3-5-12(14)16(25)15(19(24)28)18(27)23-22-17(26)11-8-7-10(20)9-13(11)21/h3-9,25H,2H2,1H3,(H,22,26)(H,23,27)

InChI Key

OZMWLLNCBKSHII-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.